Gymnochrome A
CAS No.: 137363-67-8
Cat. No.: VC21225332
Molecular Formula: C36H24Br4O10
Molecular Weight: 936.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137363-67-8 |
|---|---|
| Molecular Formula | C36H24Br4O10 |
| Molecular Weight | 936.2 g/mol |
| IUPAC Name | 6,12,17,23-tetrabromo-5,7,11,18,22,24-hexahydroxy-13-(2-hydroxypentyl)-16-(2-hydroxypropyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1,3,5,7,10(28),11,13,15,17,19(27),21,23,25-tridecaene-9,20-dione |
| Standard InChI | InChI=1S/C36H24Br4O10/c1-3-4-8(42)6-10-12-11-9(5-7(2)41)25(37)33(47)21-13(11)15-16-14(12)22(34(48)26(10)38)30(44)24-18(16)20(32(46)28(40)36(24)50)19-17(15)23(29(21)43)35(49)27(39)31(19)45/h7-8,41-42,45-50H,3-6H2,1-2H3 |
| Standard InChI Key | YIXZDYWHVVJQDB-UHFFFAOYSA-N |
| SMILES | CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O |
| Canonical SMILES | CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O |
Introduction
Chemical Structure and Properties of Gymnochrome A
Gymnochrome A belongs to the phenanthroperylenequinone family, a class of complex polycyclic aromatic compounds. It is formally identified as 2,5,9,12-tetrabromo-1,3,4,6,8,13-hexahydroxy-10-(2-hydroxypentyl)-11-(2-hydroxypropyl)phenanthro[1,10,9,8-opqra]perylene-7,14-dione . The molecular formula of Gymnochrome A is C36H24Br4O10, with a molecular weight of 936.2 g/mol . The compound's structure is characterized by a phenanthro[1,10,9,8-opqra]perylene core with multiple functional groups including hydroxy, bromo, and quinone moieties.
Molecular and Physiochemical Properties
Gymnochrome A possesses several distinctive physiochemical properties that contribute to its chemical behavior and potential biological activities. The compound has two undefined atom stereocenters, indicating the complexity of its three-dimensional structure . Its topological polar surface area of 196 Ų suggests significant potential for hydrogen bonding and other non-covalent interactions .
| Property | Value |
|---|---|
| Molecular Formula | C36H24Br4O10 |
| Molecular Weight | 936.2 g/mol |
| XLogP3 | 9.8 |
| Hydrogen Bond Donor Count | 8 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 196 Ų |
| Heavy Atom Count | 50 |
| Complexity | 1380 |
| Undefined Atom Stereocenter Count | 2 |
The high XLogP3 value of 9.8 indicates pronounced lipophilicity, which may influence the compound's membrane permeability and distribution in biological systems . The presence of 8 hydrogen bond donors and 10 hydrogen bond acceptors suggests significant potential for intermolecular interactions . These properties collectively contribute to Gymnochrome A's behavior in various chemical and biological environments.
Natural Sources and Isolation
Marine Origin
Gymnochrome A has been isolated from marine crinoids, which are echinoderms belonging to the class Crinoidea. These marine organisms serve as natural producers of various phenanthroperylenequinone derivatives, including Gymnochrome A and its related compounds . The marine environment, with its unique ecological pressures, has fostered the evolution of organisms that produce distinctive secondary metabolites like Gymnochrome A.
Isolation Methods
The isolation of Gymnochrome A and related compounds typically involves bioactivity-guided fractionation methods. Similar compounds like gymnochromes E and F have been isolated from the crinoid Holopus rangii through such processes . The isolation procedure generally involves extraction from the marine organism using appropriate solvents, followed by various chromatographic techniques to purify the target compounds. The purification process must be carefully executed to separate Gymnochrome A from structurally similar compounds that may co-occur in the same organism.
Stereochemistry and Configuration
Structural Configuration
The stereochemistry of Gymnochrome A represents an important aspect of its chemical identity. The compound contains multiple chiral centers, particularly in its hydroxypentyl and hydroxypropyl side chains . Studies on related compounds, particularly monosulfated Gymnochrome A, have provided insights into the stereochemical features of this class of compounds.
Configurational Analysis
Analysis of monosulfated Gymnochrome A, which has the molecular formula C36H24Br4O13S, has revealed important configurational details. The configuration of this derivative has been determined to be (2′S,2′′R) using advanced spectroscopic methods . This information provides valuable insights into the stereochemistry of the parent compound.
| Compound | Configuration Distribution |
|---|---|
| Monosulfated gymnochrome A | (2′S,2′′R): 100.00% |
| Gymnochrome H | (2′S,2′′R): 97.36%, (2′S,2′′S): 2.64% |
| Monosulfated gymnochrome D | (2′R,2′′R): 99.99%, (2′R,2′′S): 0.01% |
Research has shown that the proton chemical shifts in the propyl and pentyl side chains are indicative of the configuration of gymnochromes. In compounds with (P) configuration, the methyl group of propyl and the methyl groups of pentyl appear in the range of 0 ppm for (S) configuration and in the range of 0.9 ppm for (R) configuration . This pattern provides valuable information for determining the configuration of these complex natural products.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has played a crucial role in elucidating the structure of Gymnochrome A and related compounds. Studies on monosulfated Gymnochrome A have utilized both 1H NMR and 13C NMR at high field strengths (800 MHz for 1H NMR and 200 MHz for 13C NMR) to determine its structure . The NMR data reveal characteristic signals for the phenanthroperylenequinone core and the attached side chains, providing essential information for structural determination.
Mass Spectrometry
Mass spectrometry has been employed to determine the molecular formula and exact mass of Gymnochrome A derivatives. For instance, high-resolution electrospray ionization mass spectrometry (HRESIMS) data established the molecular formula of monosulfated Gymnochrome A as C36H24Br4O13S (m/z 1010.7562 [M – H]–) . Such precise mass measurements are essential for confirming the molecular composition of these complex natural products.
Biological Activity
Enzyme Inhibition
Gymnochrome E has also demonstrated enzyme inhibitory activity, specifically inhibiting histone deacetylase-1 (HDAC-1) with an IC50 of 3.3 μM . This epigenetic modulation capability is significant, as HDAC inhibitors represent an important class of anticancer agents. Whether Gymnochrome A possesses similar enzyme inhibitory properties remains to be fully elucidated, but the structural similarity suggests potential for comparable activities.
Protein Binding Interactions
Another related compound, Gymnochrome F, has been identified as a moderate inhibitor of myeloid cell leukemia sequence 1 (MCL-1) binding to Bak . MCL-1 is an anti-apoptotic protein, and compounds that inhibit its interaction with pro-apoptotic proteins like Bak may promote apoptosis in cancer cells. This activity suggests potential applications for this class of compounds in cancer therapy research.
Related Compounds
Gymnochrome Family
Gymnochrome A is part of a broader family of phenanthroperylenequinone derivatives that includes several structurally related compounds. Among these are:
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Gymnochrome E and F: These compounds were isolated from the crinoid Holopus rangii and have demonstrated cytotoxic activity and enzyme inhibition properties .
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Monosulfated Gymnochrome A: This derivative has the molecular formula C36H24Br4O13S and exhibits structural similarities to Gymnochrome A with an additional sulfate group .
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Gymnochrome H: This compound is another member of the gymnochrome family with structural features related to Gymnochrome A .
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Monosulfated Gymnochrome D: This compound represents yet another member of this diverse family of natural products .
Biosynthetic Relationships
Research has suggested that phenanthroperylenequinones like Gymnochrome A share biosynthetic relationships with simpler anthraquinone metabolites. The isolation of anthraquinone derivatives such as emodic acid and its bromo derivative from the same crinoid source suggests that these compounds may share the same polyketide biosynthetic pathway . This biosynthetic relationship provides valuable insights into the natural production of these complex molecules.
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